Penta-O-benzoyl-beta-D-glucopyranose
Description
Context within Carbohydrate Chemistry and Glycoscience Research
Penta-O-benzoyl-beta-D-glucopyranose is a fully protected derivative of D-glucose, a central molecule in carbohydrate chemistry. In the vast field of glycoscience, which investigates the roles of sugars (glycans) in biological systems, compounds like this serve as crucial intermediates. smolecule.commedchemexpress.eu The study of glycan structure and function often requires the chemical synthesis of complex oligosaccharides and glycoconjugates. biosynth.com Due to the polyhydroxylated nature of carbohydrates, selective chemical manipulation is challenging. nsf.gov Protective groups are therefore essential tools, and this compound represents a stable, well-defined building block for the synthesis of more complex glucose-containing molecules. biosynth.com Its primary role is to serve as a protected form of glucose, allowing for specific reactions at the anomeric center while the other hydroxyl groups are masked. smolecule.com This compound is frequently used as a biochemical reagent in glycobiology research to explore glycan structures and their interactions. smolecule.commedchemexpress.eu
Significance of Benzoylated Sugars in Synthetic Strategy
The use of benzoyl groups as protecting agents for the hydroxyl functions of sugars is a cornerstone of modern synthetic carbohydrate chemistry. nih.gov There are several reasons for their strategic importance. Firstly, benzoylation significantly increases the stability of the sugar molecule and enhances its solubility in common organic solvents, which facilitates reactions in non-aqueous media. smolecule.com Secondly, the benzoyl group at the C-2 position can act as a "participating group," influencing the stereochemical outcome of glycosylation reactions. This neighboring group participation typically directs the formation of 1,2-trans glycosidic linkages.
Conversely, under certain conditions, particularly with Lewis acid catalysis, benzoylated donors can be used to form the more challenging 1,2-cis glycosidic linkages. mdpi.orgresearchgate.net Benzoylated glycosyl donors are often preferred over their acetylated counterparts because they are less prone to undesirable side reactions, such as the transfer of the acyl group from the donor to the acceptor molecule during Lewis acid-mediated glycosylations. nih.gov Furthermore, benzoylated intermediates are often stable under conditions where other protecting groups might be labile, allowing for orthogonal synthetic strategies. nih.gov
Historical Development of Protected Glucopyranose Derivatives in Academic Research
The development of protecting group strategies has been fundamental to the advancement of carbohydrate chemistry. Early research in the field quickly identified the need to mask most of the hydroxyl groups on a sugar to achieve regioselective and stereoselective synthesis of glycosidic bonds. nsf.gov Initially, simple protecting groups like acetates were widely used. Penta-O-acetyl-β-D-glucopyranose, for example, became a common starting material. biosynth.comgoogle.com
Over time, chemists sought protecting groups with different properties to allow for more complex synthetic routes. The introduction of benzoate (B1203000) esters provided a more robust alternative to acetates. The development of methods for regioselective protection and deprotection, such as tin-mediated acylations, further expanded the synthetic toolbox, allowing for the preparation of carbohydrate building blocks with specific hydroxyl groups available for reaction. nih.govresearchgate.net This evolution enabled the synthesis of increasingly complex, biologically relevant oligosaccharides and glycoconjugates, moving the field from fundamental monosaccharide chemistry to the assembly of intricate biomolecules.
Properties
Molecular Formula |
C41H32O11 |
|---|---|
Molecular Weight |
700.7 g/mol |
IUPAC Name |
[(3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(hydroxymethyl)oxan-2-yl] 2-benzoylbenzoate |
InChI |
InChI=1S/C41H32O11/c42-25-32-34(49-37(44)27-17-7-2-8-18-27)35(50-38(45)28-19-9-3-10-20-28)36(51-39(46)29-21-11-4-12-22-29)41(48-32)52-40(47)31-24-14-13-23-30(31)33(43)26-15-5-1-6-16-26/h1-24,32,34-36,41-42H,25H2/t32-,34-,35+,36-,41?/m1/s1 |
InChI Key |
NXYZVSNPWNVXKS-MWTIFNDUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC3C(C(C(C(O3)CO)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Synthetic Methodologies for Penta O Benzoyl Beta D Glucopyranose
Direct Benzoylation Strategies of D-Glucopyranose
Direct benzoylation involves the simultaneous esterification of all five hydroxyl groups of D-glucopyranose in a single step. This approach is often favored for its straightforwardness, though it requires careful control to manage regioselectivity and the distribution of anomeric products.
Acylation with Benzoyl Chloride in the Presence of Base Catalysts
The most common method for the direct synthesis of penta-O-benzoyl-D-glucopyranose involves treating D-glucose with an excess of benzoyl chloride in the presence of a base. smolecule.comresearchgate.net Pyridine is a frequently used base, acting as both a solvent and an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the esterification reaction. smolecule.com Triethylamine (B128534) is another base that can be employed for the same purpose. google.com
The reaction mechanism involves the nucleophilic attack of the glucose hydroxyl groups on the electrophilic carbonyl carbon of benzoyl chloride. The base facilitates the reaction by deprotonating the hydroxyl groups, increasing their nucleophilicity, and by neutralizing the HCl byproduct, which drives the reaction to completion. unacademy.com While the primary hydroxyl group at the C-6 position is generally the most reactive due to less steric hindrance, forcing conditions with excess reagents ensure the acylation of all five hydroxyl groups, including the less reactive secondary and anomeric hydroxyls. smolecule.com
Optimization of Reaction Conditions and Reagents for Yield and Stereoselectivity
Achieving a high yield and desired stereoselectivity (favoring the β-anomer) in the direct benzoylation of D-glucose is dependent on several factors, including temperature, solvent, and the stoichiometry of the reagents. The reaction often produces a mixture of α- and β-anomers, which must be separated chromatographically. smolecule.com
Optimization studies have shown that controlling the reaction temperature is crucial. Typically, the reaction is initiated at a low temperature (e.g., 0°C) and then allowed to warm to room temperature. smolecule.com This helps to moderate the highly exothermic reaction and can influence the anomeric ratio. The molar ratio of glucose to benzoyl chloride and base is also a key parameter; an excess of the benzoylating agent is necessary to ensure complete conversion. google.com For instance, a molar ratio of glucose to benzoyl chloride to triethylamine of 1:5.4:5.2 has been reported. google.com Under optimized conditions, yields for the direct per-benzoylation of glucose typically range from 60% to 75%. smolecule.com
| Parameter | Optimized Value/Condition | Rationale |
| Benzoylating Agent | Benzoyl Chloride | High reactivity for complete acylation. |
| Base/Solvent | Pyridine or Triethylamine/DMF | Acts as an acid scavenger and catalyst. smolecule.comgoogle.com |
| Molar Ratio (Glucose:BzCl:Base) | ~ 1:5.4:5.2 | Excess reagents drive the reaction to completion. google.com |
| Temperature | 0°C to Room Temperature | Controls reaction rate and improves selectivity. smolecule.com |
| Reaction Time | 24–48 hours | Ensures all five hydroxyl groups are benzoylated. smolecule.com |
| Typical Yield | 60–75% | Reflects the efficiency of the direct method. smolecule.com |
Alternative Synthetic Routes and Precursors
To overcome challenges in controlling stereoselectivity and to avoid the formation of anomeric mixtures, alternative multi-step strategies have been developed. These routes often involve the use of partially protected glucopyranose derivatives as starting materials.
Conversion from Partially Protected Glucopyranose Derivatives
Trityl Group Protection : The bulky trityl group selectively protects the primary hydroxyl group at the C-6 position. After the remaining hydroxyls at C-1, C-2, C-3, and C-4 are benzoylated, the trityl group is removed with a mild acid (e.g., aqueous acetic acid). A final benzoylation step on the newly exposed C-6 hydroxyl completes the synthesis. smolecule.com
| Protecting Group | Position(s) Shielded | Deprotection Method | Overall Yield (%) | Reference |
| Benzylidene | C-4, C-6 | Acid Hydrolysis | 85 | smolecule.com |
| Trityl | C-6 | Acetic Acid | 78 | smolecule.com |
Comparative Analysis of Anomeric Product Distribution
The distribution of α- and β-anomers is a critical consideration in the synthesis of glucopyranose pentabenzoates. In direct benzoylation, the reaction often yields a mixture of both anomers. The final ratio can be influenced by thermodynamic and kinetic factors.
The β-anomer of glucose is generally more stable than the α-anomer because all bulky substituent groups (including the benzoyloxy groups) can occupy the sterically less hindered equatorial positions in the chair conformation. aklectures.comyoutube.com The α-anomer is forced to have the C-1 benzoyloxy group in the more hindered axial position. aklectures.com This inherent stability often leads to a thermodynamic preference for the β-product.
However, the kinetic product distribution can be influenced by the "anomeric effect," which describes the tendency of an electronegative substituent at the anomeric carbon to prefer an axial orientation. scripps.edu This electronic stabilization can favor the formation of the α-anomer under certain conditions. Syntheses starting from precursors with a fixed anomeric configuration, such as β-D-glucopyranosyl halides, can provide much greater control, leading almost exclusively to the desired anomer through mechanisms like SN2-type reactions. nih.gov For example, the reaction of O-benzoylated glucopyranosyl bromide with alcohols, promoted by zinc halides, can yield 1,2-trans-β-glucosides with high selectivity. nih.gov
Stereochemical Control in Synthesis of Glucopyranose Pentabenzoates
Achieving high stereochemical control to selectively synthesize the β-anomer is a primary goal. This is often accomplished by using glycosyl donors where the anomeric configuration is already set or is influenced by participating neighboring groups.
When a glucopyranose derivative with a benzoyl group at the C-2 position is used as a glycosyl donor (e.g., a glycosyl halide), the C-2 benzoyl group can provide "anchimeric assistance" or neighboring group participation. The carbonyl oxygen of the C-2 benzoyl group can attack the anomeric center from the back side, forming a cyclic acyloxonium ion intermediate. A subsequent nucleophilic attack at the anomeric carbon will then proceed from the opposite face, leading exclusively to the formation of the 1,2-trans product, which in the case of glucose is the β-glycoside. acs.org This strategy is highly effective for ensuring the stereoselective synthesis of β-glucosides.
Furthermore, the choice of promoter or catalyst can significantly influence the stereochemical outcome. Inexpensive promoters like zinc halides have been shown to be effective in promoting reactions of O-benzoylated glucopyranosyl halides with alcohols to give the corresponding 1,2-trans-β-glucosides in good to high yields. nih.gov
Chemical Transformations and Derivatization Research
Selective Deacylation and Protecting Group Manipulations
The selective removal of benzoyl groups from the poly-benzoylated glucose core is a fundamental strategy for preparing partially protected monosaccharide building blocks, which are essential as glycosyl acceptors in oligosaccharide synthesis.
The selective removal of the acyl group at the anomeric position (C-1) is a critical transformation. Studies have shown that deacylation of peracylated sugars, such as penta-O-acetyl-β-D-glucopyranose, with Lewis acids can lead to the formation of 2,3,4,6-tetra-O-acetyl-D-glucopyranose. nih.govmdpi.com This process often involves the inversion of the anomeric configuration, for instance, from a β-anomer to the more thermodynamically stable α-anomer, driven by the anomeric effect. nih.gov
Mechanistic investigations into the deacetylation of β-D-glucose pentaacetate suggest that the reaction proceeds to favor the α-anomer, which is consistent with experimental results where both α- and β-pentaacetates yield the α-tetra-O-acetyl glucopyranose. nih.govmdpi.com The reaction of penta-O-benzoyl-α-D-glucopyranose with ammonia (B1221849) in an aprotic medium has been shown to yield a variety of products, including partially benzoylated derivatives of α-D-glucopyranose, highlighting the complexity of deacylation reactions. lookchem.com
Beyond the anomeric position, the regioselective debenzoylation at other positions on the glucopyranose ring is crucial for creating specific building blocks for oligosaccharide synthesis. Achieving such selectivity is challenging due to the similar reactivity of the secondary hydroxyl groups.
Research has demonstrated that specific reaction conditions can favor the removal of certain benzoyl groups over others. For example, a method for the regioselective 2'-O-debenzoylation of 2',3'-di-O-benzoyl threose nucleosides has been developed, yielding 3'-O-benzoyl threose nucleosides that are valuable for synthesizing modified nucleosides. researchgate.net While direct regioselective benzoylation of polyols can be achieved, the reverse process of selective debenzoylation often requires carefully controlled conditions or enzymatic methods to achieve the desired partially protected sugar. rsc.orgnih.gov The development of such methods is essential for providing access to versatile intermediates for further functionalization.
Glycosylation Chemistry with Penta-O-benzoyl-beta-D-glucopyranose as Glycosyl Donor
This compound and its derivatives are extensively used as glycosyl donors in the formation of glycosidic linkages. The benzoyl group at the C-2 position plays a significant role in directing the stereochemical outcome of these reactions.
The synthesis of 1,2-cis-glycosides, such as α-glucosides, is a significant challenge in carbohydrate chemistry. researchgate.netnih.gov The benzoyl group at C-2 typically provides "neighboring group participation," leading to the preferential formation of the thermodynamically favored 1,2-trans-β-glycosides. frontiersin.org
However, strategies have been developed to overcome this preference and achieve 1,2-cis-α-glucosides. One approach involves the in situ anomeric halogenation of per-benzoylated glucose in the presence of a reactive alcohol, which has been shown to selectively form 1,2-cis-α-glucosides. nih.gov Other strategies employ specific promoters or protecting group patterns to favor the α-anomer. researchgate.netrsc.org For instance, remote participation from acyl groups at other positions on the sugar ring can influence the stereoselectivity at the anomeric center. researchgate.net The choice of solvent, promoter, and temperature can also dramatically affect the stereochemical outcome. whiterose.ac.uk
Table 1: Selected Methods for Stereoselective Glycosylation
| Glycosyl Donor Type | Promoter/Catalyst | Predominant Product | Reference |
| Per-O-benzoylated Glucosyl Halide | Zinc Halide | 1,2-trans-β-glucoside | nih.gov |
| Per-O-benzoylated Glucose (in situ halogenation) | TMS-Halide/Alcohol | 1,2-cis-α-glucoside | nih.gov |
| Glycosyl ortho-alkynylbenzoates | Gold(I) catalyst (Ph3PAuNTf2) | β-mannosylation/rhamnosylation (SN2-type) | nih.gov |
| 1,2-Cyclopropaneacetylated Galactosyl Donor | TMSOTf | α-glycosides | nih.gov |
| 1,2-Cyclopropaneacetylated Galactosyl Donor | BF3·Et2O | β-glycosides | nih.gov |
Thioglycosides are valuable intermediates in glycosylation chemistry due to their stability and ability to be activated under specific conditions. umsl.edu Direct methods for the synthesis of thioglycosides from per-acylated sugars like this compound have been developed.
One efficient method involves the reaction of per-acetylated or per-benzoylated sugars with thiols in the presence of triflic acid (TfOH) as a promoter. rsc.org This protocol has been shown to be effective for various sugar series, including glucose, galactose, and mannose, affording high yields of the corresponding thioglycosides. rsc.org For instance, reacting glucose penta-acetate with p-thiocresol in the presence of TfOH yielded the desired thioglycoside in excellent yield. rsc.org These S-glycosides can then serve as donors in subsequent glycosylation reactions. nih.govnih.gov
The use of catalytic amounts of promoters is highly desirable in glycosylation reactions to improve efficiency and reduce waste. rsc.org Various Lewis acids and transition metal catalysts have been employed to activate glycosyl donors, including those derived from this compound. researchgate.net
Lewis acids such as boron trifluoride etherate (BF₃•OEt₂), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), and scandium(III) triflate (Sc(OTf)₃) are commonly used to promote glycosylation. nih.govnih.govresearchgate.net For example, Sc(OTf)₃ has been used to catalyze glycosylation with glycosyl ortho-2,2-dimethoxycarbonylcyclopropylbenzoate donors, which can be derived from per-benzoylated sugars. nih.gov Gold(I) catalysts have also emerged as powerful tools for activating glycosyl o-alkynylbenzoate donors, offering a broad substrate scope and orthogonal reaction conditions compared to traditional methods. nih.gov These catalytic systems are crucial for the efficient synthesis of complex carbohydrates. nih.gov
Table 2: Catalysts in Glycosylation Chemistry
| Catalyst/Promoter | Glycosyl Donor Type | Key Features | Reference |
| Triflic Acid (TfOH) | Per-acylated sugars | Efficient for thioglycoside synthesis | rsc.org |
| Boron Trifluoride Etherate (BF₃•OEt₂) | Penta-O-acetyl-β-D-glucopyranose | Glycosylation of phenols | researchgate.net |
| Scandium(III) Triflate (Sc(OTf)₃) | Glycosyl ortho-cyclopropylbenzoates | Catalytic, mild conditions, broad scope | nih.gov |
| Gold(I) Complexes (e.g., Ph3PAuNTf2) | Glycosyl o-alkynylbenzoates | Catalytic, orthogonal to conventional methods | nih.gov |
| Zinc Halides | O-benzoylated glucopyranosyl halide | Promotes formation of 1,2-trans-β-glucosides | nih.gov |
Halogenation Reactions and Subsequent Transformations
Halogenation, particularly at the C-5 position, opens up pathways to important and rare sugar derivatives. Photobromination has been a key method investigated for this purpose.
The photobromination of this compound with bromine has been shown to effectively yield the 5-bromo-derivative. rsc.org This reaction provides a method for the specific replacement of the hydrogen atom at the C-5 position with a bromine atom. rsc.org The alpha-anomer of this compound also undergoes a similar reaction, although it is reported to react less readily. rsc.org The resulting 5-bromo compound is a key intermediate for further chemical modifications.
Table 1: Photobromination of Penta-O-benzoyl-D-glucopyranose Anomers
| Starting Material | Reagent | Product | Observation |
| This compound | Bromine | 5-Bromo-penta-O-benzoyl-beta-D-glucopyranose | Good yield of the product. rsc.org |
| Penta-O-benzoyl-alpha-D-glucopyranose | Bromine | 5-Bromo-penta-O-benzoyl-alpha-D-glucopyranose | Reacts less readily. rsc.org |
The 5-bromo derivative obtained from the photobromination of this compound is a valuable precursor for the synthesis of other rare sugar derivatives. rsc.org Hydrolysis of this bromo-compound leads to the formation of D-xylo-hexos-5-ulose tetrabenzoate. rsc.org This product exists in a cyclic hydrate (B1144303) form and readily reacts with alcohols and thiols to yield tetra-O-benzoyl-5-hydroxy-beta-D-glucopyranosides and their 1-thio-analogues. rsc.org
Furthermore, these 5-hydroxy products can be methylated. Subsequent reaction of the resulting 'diglycosides' with hydrogen chloride produces 5-chloroglycoside esters. These chloro-derivatives are significant as they can be reduced to afford alpha-L-idopyranosides, demonstrating a pathway from a D-glucose derivative to an L-idose derivative. rsc.org
Nucleophilic Substitutions and Rearrangements
The benzoylated glucose structure is also amenable to nucleophilic substitution and rearrangement reactions, particularly with nitrogen-containing nucleophiles, which have been studied to understand the reactivity of the benzoyl groups.
The reaction of penta-O-benzoyl-D-glucoses with ammonia (ammonolysis) has been a subject of study, revealing insights into the migration of benzoyl groups. acs.org While specific studies on the beta-anomer are part of a broader investigation, research on the ammonolysis of penta-O-benzoyl-alpha-D-glucopyranose in an aprotic medium (chloroform-1,4-dioxane-liquid ammonia) has shown the formation of several products. lookchem.com These include 1,1-bis(benzamido)-6-O-benzoyl-1-deoxy-D-glucitol and various partially benzoylated derivatives of N-benzoyl-alpha-D-glucofuranosylamine. lookchem.com The formation of these products indicates that ammonolysis can lead to both ring opening and the formation of nitrogen-containing cyclic and acyclic structures. The presence of partially benzoylated products suggests that benzoyl group migration occurs during the reaction. acs.orglookchem.com
Table 2: Products from the Ammonolysis of Penta-O-benzoyl-alpha-D-glucopyranose
| Product | Yield |
| 1,1-bis(benzamido)-6-O-benzoyl-1-deoxy-D-glucitol | 29.0% lookchem.com |
| Partially benzoylated derivatives of N-benzoyl-alpha-D-glucofuranosylamine | 23.6% lookchem.com |
| N-benzoyl-di-O-benzoyloyl-D-glucofuranosylamine | 0.2% lookchem.com |
| Partially benzoylated derivatives of alpha-D-glucopyranose | 9.9% lookchem.com |
The ammonolysis of benzoylated glucose derivatives is a direct method for introducing nitrogen into the sugar backbone, leading to the formation of various nitrogen-containing compounds. As observed in the ammonolysis of the alpha-anomer, N-acylglycosylamines and 1,1-bis(acylamido)-1-deoxyalditols are common products. lookchem.com The formation of N-benzoyl-D-glucofuranosylamine derivatives highlights the potential for intramolecular rearrangements and changes in the ring structure during these reactions. lookchem.com These nitrogen-containing sugar derivatives are of interest for their potential biological activities and as building blocks for more complex glycoconjugates.
Advanced Spectroscopic Characterization and Theoretical Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like Penta-O-benzoyl-beta-D-glucopyranose. It provides detailed information about the chemical environment of individual protons and carbon atoms.
The ¹H-NMR spectrum of a fully benzoylated glucopyranose derivative provides distinct signals for the protons of the glucose core and the benzoyl protecting groups. The protons on the pyranose ring typically appear in a specific region of the spectrum, and their chemical shifts and coupling constants are indicative of their stereochemical arrangement. For example, the anomeric proton (H-1) is particularly sensitive to the stereochemistry at the anomeric center.
Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts for Benzoylated Glucopyranoside Derivatives
| Atom | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
| H-1 | ~4.66 | ~99.2 |
| H-2 | ~5.45 | ~75.2 |
| H-3 | ~3.86 | ~71.3 |
| H-4 | ~5.19 | ~74.3 |
| H-5 | ~3.86 | ~72.2 |
| H-6 | ~4.36, 4.25 | Not available |
| Aromatic H | ~7.25-8.03 | ~128.2-137.0 |
| Carbonyl C | Not applicable | ~166.6-171.2 |
Note: The data presented are for Benzyl (B1604629) 4,6-di-O-acetyl-2-O-benzoyl-β-d-glucopyranoside and serve as a representative example of the chemical shifts observed in benzoylated glucopyranosides. researchgate.net
Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms and confirming the stereochemistry of complex molecules.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In this compound, COSY spectra would show correlations between adjacent protons on the glucopyranose ring, allowing for the tracing of the spin system from H-1 to H-6.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign the signals in the ¹³C-NMR spectrum based on the assignments of the corresponding protons in the ¹H-NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the location of the benzoyl groups, as it reveals correlations between the protons on the glucopyranose ring and the carbonyl carbons of the benzoyl esters. For instance, a correlation between H-1 and the carbonyl carbon of the benzoyl group at C-1 would confirm its position. The use of HMBC has been demonstrated to confirm the location of benzoyl groups in other benzoylated monosaccharides. acs.org
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum is dominated by the characteristic absorption bands of the ester functional groups.
Key expected IR absorption bands include:
C=O Stretching: Strong absorption bands in the region of 1720-1740 cm⁻¹ are characteristic of the carbonyl group in the benzoyl esters.
C-O Stretching: Absorptions in the 1200-1300 cm⁻¹ region correspond to the C-O stretching of the ester linkage.
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ range are indicative of the carbon-carbon double bonds within the aromatic rings of the benzoyl groups.
Aromatic C-H Stretching: Signals appearing above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic rings.
Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹ arise from the C-H bonds of the glucopyranose ring.
Table 2: Characteristic FT-IR Absorption Bands for a Benzoylated Tagatopyranose Derivative
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (broad) | 3431 |
| Aromatic C-H | 3065 |
| Aliphatic C-H | 2961 |
| C=O (ester) | 1734, 1701 |
Note: This data is for 1,3,4,5-Tetra-O-benzoyl-α-d-tagatopyranose and provides a reference for the expected IR absorptions in a benzoylated monosaccharide. mdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. The molecular weight of this compound (C₄₁H₃₂O₁₁) is 700.69 g/mol . nih.gov
In addition to determining the molecular weight, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. For this compound, the fragmentation in the mass spectrometer would likely involve the sequential loss of the benzoyl groups. The fragmentation of glucose itself is known to be complex, involving multiple parallel pathways. nih.gov For the benzoylated derivative, key fragmentation pathways would likely include:
Loss of a Benzoyl Group: Cleavage of the ester linkage can lead to the loss of a benzoyl group (C₇H₅O), resulting in a fragment ion.
Loss of Benzoic Acid: A neutral loss of benzoic acid (C₇H₆O₂) is also a common fragmentation pathway for benzoyl esters.
Ring Fragmentation: The glucopyranose ring itself can undergo cleavage, leading to characteristic fragment ions that provide information about the core structure.
The fragmentation behavior of glycated peptides has been studied, revealing characteristic losses of water and formaldehyde (B43269) from the sugar moiety. nih.gov While not a direct analogue, this indicates the complexity of carbohydrate fragmentation.
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₄₁H₃₂O₁₁ | nih.gov |
| Molecular Weight | 700.69 g/mol | nih.gov |
| Exact Mass | 700.194462 g/mol | nih.gov |
Computational Chemistry and Mechanistic Modeling
Computational chemistry provides theoretical insights into the structure, properties, and reactivity of molecules, complementing experimental data.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of carbohydrate chemistry, DFT calculations are employed to study reaction mechanisms, predict regioselectivity, and interpret spectroscopic data. rsc.org
For reactions involving benzoylated glucose derivatives, DFT can be used to:
Model Transition States: By calculating the energies of reactants, intermediates, transition states, and products, DFT can elucidate the most likely reaction pathway for processes such as glycosylation or the regioselective addition or removal of protecting groups.
Understand Regioselectivity: DFT studies have been used to understand the origin of site-selectivity in the acylation of carbohydrates. These studies have proposed that the selectivity arises from stabilizing interactions in the transition state, such as cation-lone pair interactions between a catalyst and the hydroxyl group of the sugar. nih.gov
Predict Spectroscopic Properties: DFT calculations can be used to predict NMR chemical shifts and IR vibrational frequencies. Comparing these theoretical predictions with experimental data can aid in the structural confirmation of complex molecules.
DFT has been instrumental in proposing mechanisms for the regioselective benzoylation of diols and carbohydrates, suggesting that hydrogen bonding between the hydroxyl group and a base plays a key role in the transacylation reaction. mdpi.com
Investigations of Anomeric Effects and Conformational Preferences
The conformational behavior of this compound is governed by a complex interplay of steric and stereoelectronic factors, primarily the anomeric effect and the spatial arrangement of the bulky benzoyl protecting groups. The anomeric effect, a fundamental concept in carbohydrate chemistry, describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring. scripps.eduwikipedia.org This phenomenon is attributed to a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the exocyclic C-1 substituent's bond. wikipedia.org
Studies on related per-O-benzoylated saccharides have provided detailed insights into the conformational preferences of the benzoyl side chains. Crystallographic studies show that O-benzoylation generally has little impact on the bond lengths and angles within the pyranose ring itself. researchgate.netnih.gov However, the exocyclic C-O bonds involved in the benzoylation are typically lengthened. researchgate.netnih.gov The conformation of the O-benzoyl side chains is found to be highly conserved. researchgate.netnih.gov The geometry is characterized by specific torsion angles, with the carbonyl oxygen atom of the benzoyl group adopting a conformation that eclipses the hydrogen atom attached to the corresponding carbon of the sugar ring. researchgate.netnih.gov This conserved arrangement minimizes steric hindrance and dictates the local three-dimensional structure around the pyranose core. The rotational variability is greatest around the C-O bond involving the alcoholic carbon of the pyranose ring. nih.gov
| Feature | Observation | Source(s) |
| Pyranose Ring Conformation | Primarily adopts a ⁴C₁ chair conformation. | wikipedia.org |
| Anomeric Effect | Stereoelectronic effect favoring axial substituents at C-1 due to hyperconjugation. | scripps.eduwikipedia.org |
| Benzoyl Group Influence | Inductively withdrawing ester groups influence stereoselectivity at the anomeric center. | nih.gov |
| Side-Chain Conformation | The conformation of O-benzoyl side chains is highly conserved. | researchgate.netnih.gov |
| Bond Lengths | O-benzoylation results in the lengthening of exocyclic C-O bonds by 0.02–0.04 Å. | researchgate.netnih.gov |
| Side-Chain Orientation | The carbonyl oxygen of the benzoyl group tends to eclipse the hydrogen on the attached ring carbon. | researchgate.netnih.gov |
Theoretical Studies on Solvent Interactions
Theoretical studies, primarily using density functional theory (DFT) and molecular dynamics (MD) simulations, are crucial for understanding how solvents modulate the conformational landscape of benzoylated glucose. The solvent environment can significantly influence the relative stability of different conformers by establishing specific intermolecular interactions, such as hydrogen bonds, and through bulk dielectric effects. nih.govnih.gov
Computational studies on closely related molecules provide valuable insights. For instance, theoretical analysis of the deacylation of β-D-glucose pentaacetate revealed that solvent polarity plays a critical role in reaction outcomes. nih.govmdpi.com In a polar solvent like dimethyl sulfoxide (B87167) (DMSO), the calculated higher solvation energy for the β-anomer can reduce the thermodynamic preference for the α-anomer that might be favored by the anomeric effect. mdpi.com This highlights that solvent interactions can compete with and modify intrinsic stereoelectronic preferences.
More detailed studies on phenyl β-D-glucopyranoside in different solvents (gas phase, DMSO, and water) have shown that the conformational distribution is highly dependent on the environment. nih.govresearchgate.net These studies, which combine experimental data with DFT calculations using a polarizable continuum model (PCM), demonstrate that the relative populations of conformers, particularly concerning the orientation of the hydroxymethyl group, change significantly with the solvent. nih.govresearchgate.net For example, the preference for certain hydroxymethyl group conformations was found to be enhanced in DMSO compared to water. nih.gov
| System | Method | Key Finding | Source(s) |
| β-D-Glucose Pentaacetate | DFT (B3LYP/6-31G*) | Higher solvation energy for the β-anomer in polar solvents can reduce the preference for the α-anomer. | nih.govmdpi.com |
| Phenyl β-D-glucopyranoside | DFT (PCM) & VOA Spectroscopy | Conformational distribution is highly solvent-dependent (gas vs. DMSO vs. water), affecting hydroxymethyl group orientation. | nih.govresearchgate.net |
| β-Glucose | DFT & Metadynamics (QM/MM) | Energy differences between conformers are reduced in aqueous solution; the anomeric effect is diminished compared to the gas phase. | nih.gov |
| Glucose-based Disaccharides | Molecular Dynamics (MD) | Intramolecular H-bonding and specific solvation effects play a secondary role to steric and stereoelectronic forces in water. | nih.gov |
Applications in Complex Organic Synthesis and Glycoconjugate Research
Precursor in the Synthesis of Carbohydrate-Based Scaffolds
The fully benzoylated glucose structure provides a foundational scaffold for building more elaborate carbohydrate architectures. Its stability allows it to be carried through multiple synthetic steps before the hydroxyl groups are strategically revealed for further reactions.
Advanced Intermediates for Oligosaccharide and Polysaccharide Synthesis
In the synthesis of oligosaccharides and polysaccharides, the assembly of monosaccharide units requires precise control of reactivity and stereochemistry. Penta-O-benzoyl-beta-D-glucopyranose serves as a key starting material which is typically converted into a glycosyl donor. To achieve this, the anomeric benzoyl group at the C-1 position is selectively replaced with a leaving group, such as a halide (e.g., bromide) or a trichloroacetimidate. This "activates" the sugar, making it ready to react with a glycosyl acceptor (another sugar unit with a free hydroxyl group).
The benzoyl group at the C-2 position plays a crucial role in directing the stereochemical outcome of the glycosylation reaction. Through a mechanism known as "neighboring group participation," the C-2 benzoyl group can form a temporary cyclic intermediate after the departure of the anomeric leaving group. This intermediate shields one face of the molecule, forcing the incoming glycosyl acceptor to attack from the opposite face. For glucose donors, this participation mechanism reliably leads to the formation of 1,2-trans glycosidic linkages, which corresponds to the β-configuration. This stereodirecting effect is a cornerstone of modern oligosaccharide synthesis, enabling the construction of specific and complex glycan chains.
Construction of Novel Carbohydrate Derivatives and Analogs
The glucose core of this compound is a versatile template for creating novel carbohydrate derivatives with modified structures and functions. The uniform benzoyl protection allows chemists to perform reactions on the sugar ring itself that would not be possible with unprotected glucose.
A notable example is the functionalization of the C-5 position through photobromination. Research has shown that both the α- and β-anomers of penta-O-benzoyl-D-glucopyranose can undergo C-5 bromination when treated with bromine under photochemical conditions. This reaction introduces a bromine atom at a non-anomeric carbon, creating a highly valuable intermediate. This C-5 bromo derivative can then be used to synthesize rare and novel sugar analogs. For instance, these intermediates serve as precursors for D-xylo-hexos-5-ulose derivatives and can be converted into α-L-idopyranosides, which are isomers of glucose that are difficult to access through other synthetic routes. This strategic functionalization of the protected glucose scaffold opens pathways to new classes of carbohydrate analogs for biological and materials science research.
Role in the Synthesis of Specific Biologically Relevant Molecules
Beyond general scaffold synthesis, this compound is a direct precursor to several classes of molecules with significant biological and commercial relevance.
Precursors for Phenolic Glycosides and Alpha-Arbutin Synthesis
Phenolic glycosides are a large class of natural products found in plants, exhibiting a wide range of biological activities. mdpi.com A prominent application of this compound is in the synthesis of α-arbutin, a valuable cosmetic ingredient known for its skin-lightening properties due to its ability to inhibit tyrosinase. mdpi.com
The synthesis of α-arbutin presents a chemical challenge because it requires the formation of a 1,2-cis (α) glycosidic linkage with a poorly nucleophilic phenol, hydroquinone (B1673460). Despite the C-2 benzoyl group's natural tendency to form β-linkages, reaction conditions can be tuned to favor the α-product. Studies have demonstrated that Penta-O-benzoyl-D-glucose can serve as an efficient glycosyl donor in a Lewis acid-catalyzed reaction with various phenols. mdpi.com When reacted with hydroquinone in the presence of boron trifluoride etherate (BF₃·Et₂O), the intermediate for α-arbutin is formed in good yield and with favorable stereoselectivity. mdpi.com The subsequent removal of the benzoyl protecting groups yields the final α-arbutin product. mdpi.com This method has also been successfully applied to synthesize a series of other α-aromatic-O-glucosides. mdpi.com
Table 1: Synthesis of α-Arbutin Intermediate and Analogs using Penta-O-benzoyl-D-glucose
| Aglycone (Phenol) | Catalyst | Product | Yield | Stereoselectivity (α/β) | Source |
| Hydroquinone | BF₃·Et₂O | α-Arbutin Intermediate | 91% | 6.2 | mdpi.com |
| Phenol | BF₃·Et₂O | Phenyl α-D-glucoside derivative | 75% | - | mdpi.com |
| p-Cresol | BF₃·Et₂O | p-Cresyl α-D-glucoside derivative | 83% | - | mdpi.com |
| Guaiacol | BF₃·Et₂O | Guaiacyl α-D-glucoside derivative | 85% | - | mdpi.com |
| p-Methoxyphenol | BF₃·Et₂O | p-Methoxyphenyl α-D-glucoside derivative | 96% | - | mdpi.com |
| p-Nitrophenol | BF₃·Et₂O | p-Nitrophenyl α-D-glucoside derivative | 89% | - | mdpi.com |
Intermediates in the Preparation of Modified Nucleosides (e.g., "Double-Headed" Nucleosides)
Modified nucleosides are crucial in medicinal chemistry and molecular biology. While standard nucleosides consist of a nucleobase attached to a ribose or deoxyribose sugar, "double-headed" nucleosides are unusual structures where a single sugar core is connected to two nucleobase-like moieties, often through unconventional linkages.
The synthesis of such complex molecules relies on advanced carbohydrate intermediates derived from protected sugars. Peracylated sugars, including penta-O-benzoyl-β-D-glucopyranose, are foundational starting materials. Specific functionalization of the sugar ring is a key step. For example, the C-5 position of penta-O-benzoyl-β-D-glucopyranose can be activated via photobromination. mindat.org This creates a versatile precursor that can undergo further transformations. Research by Ferrier and Tyler demonstrated the preparation of a novel type of "double-headed" nucleoside from a (5S)-5-bromo-xylo-pyranose derivative, which is accessed through pathways involving the functionalization of peracylated sugars. royalsociety.org.nz The ability to selectively introduce reactive groups onto the stable pentabenzoylated glucose scaffold makes it an important intermediate in the synthetic routes toward these unique and complex nucleoside analogs.
Strategy Development in Protecting Group Chemistry for Complex Carbohydrates
The choice of protecting groups is one of the most critical strategic decisions in the synthesis of complex carbohydrates. Benzoyl esters, as used in this compound, offer a distinct set of properties that chemists exploit to their advantage.
Benzoyl groups are classified as ester-type protecting groups and are generally installed via acylation using benzoyl chloride or benzoic anhydride. nih.gov They are known for their high stability under a wide range of reaction conditions, including mildly acidic and some oxidative conditions, making them more robust than the more common acetyl protecting groups. This stability allows for more chemical flexibility during the middle stages of a multi-step synthesis.
Furthermore, benzoyl groups can be selectively removed in the presence of other functional groups, typically under basic conditions such as sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacylation). Their bulkiness and electronic properties also influence the reactivity of the carbohydrate. For instance, the relative reactivity of the different hydroxyl groups on a sugar can be exploited for regioselective benzoylation or de-benzoylation, allowing chemists to unmask a single hydroxyl group for glycosylation or other modifications. nih.gov
The participating ability of the C-2 benzoyl group is a key strategic element, providing reliable stereocontrol to form β-glycosides in the glucose series. This contrasts with non-participating groups like benzyl (B1604629) ethers, which are often required for the synthesis of α-glycosides but offer less inherent stereocontrol. Therefore, starting with a uniformly protected compound like this compound provides a stable, predictable, and strategically versatile platform for embarking on the synthesis of complex glycoconjugates.
Mechanistic Biochemical and Glycobiological Investigations
Substrate and Inhibitor Studies in Enzyme Assays
The extensive benzoylation of the glucose core in Penta-O-benzoyl-beta-D-glucopyranose sterically hinders the molecule and removes the free hydroxyl groups necessary for enzymatic recognition and interaction. This fundamentally dictates its behavior in enzyme assays.
Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from a nucleotide sugar donor to an acceptor molecule. The acceptor molecule typically requires a free hydroxyl group for the glycosidic bond formation. In this compound, all hydroxyl groups are esterified with benzoyl groups.
Due to the absence of free hydroxyl groups, this compound is not a suitable acceptor substrate for glycosyltransferases. Consequently, there is a lack of studies evaluating its kinetic parameters in such assays. Its primary utility in this context is as a protected form of glucose during the chemical synthesis of more complex carbohydrates that may later be used in glycosyltransferase assays after deprotection.
| Feature | This compound | Typical Glycosyltransferase Acceptor |
| Free Hydroxyl Groups | None | Present |
| Role in Assay | Not an active substrate | Acts as an acceptor for glycosylation |
| Kinetic Data (Km, Vmax) | Not applicable/Not reported | Measurable |
While not a direct substrate, the chemical stability of the benzoyl protecting groups makes this compound useful in the controlled chemical synthesis of specific carbohydrate structures. These synthetic carbohydrates can then be used as mechanistic probes for carbohydrate-modifying enzymes after selective deprotection. The benzoylated glucose itself, however, is generally considered biologically inert in the context of enzymatic activity due to the bulky and stable nature of the benzoyl groups, which prevent it from fitting into the active sites of most carbohydrate-modifying enzymes like glycosidases or carbohydrate esterases under physiological conditions.
Interaction with Biomolecules and Comparative Analyses
The interaction of this compound with biomolecules is significantly influenced by its large, hydrophobic benzoyl groups, which dominate its surface characteristics.
Specific protein binding by carbohydrates is typically mediated by a network of hydrogen bonds between the hydroxyl groups of the sugar and the amino acid residues of the protein, often a lectin or an enzyme active site. The benzoylation of all hydroxyl groups in this compound prevents these specific hydrogen-bonding interactions.
Therefore, there is a lack of evidence for specific, high-affinity binding of this compound to carbohydrate-binding proteins. Any interactions would likely be non-specific and driven by hydrophobic interactions with the benzoyl groups, rather than the specific recognition of the glucose scaffold. Consequently, significant conformational changes in proteins upon binding are not expected and have not been reported.
A telling comparison can be drawn between this compound and Penta-O-galloyl-beta-D-glucopyranose (PGG). PGG is a polyphenolic compound with demonstrated biological activities, including anticoagulant effects.
In a study investigating anticoagulant activity, PGG was found to be a potent inhibitor of the enzyme thrombin. In stark contrast, this compound showed no inhibitory effect on thrombin. nih.gov This difference is attributed to the phenolic hydroxyl groups present on the galloyl moieties of PGG, which are absent in the benzoyl groups of its counterpart. nih.gov These hydroxyl groups are crucial for the biological activity observed with PGG. nih.gov
This comparative data underscores the importance of the specific acyl group in determining the biological activity of such glucose esters.
| Compound | Thrombin Inhibition | Key Structural Feature for Activity |
| Penta-O-galloyl-beta-D-glucopyranose (PGG) | Yes (noncompetitive inhibitor) | Phenolic hydroxyl groups on galloyl moieties |
| This compound | No | Lacks phenolic hydroxyl groups |
Fundamental Insights into Carbohydrate-Based Biological Activity
The study of this compound, particularly in comparison to structurally related but biologically active molecules like PGG, provides fundamental insights into the structure-activity relationships of carbohydrate derivatives. The key takeaway is that the biological activity of such compounds is not solely determined by the central carbohydrate core but is heavily influenced by the nature of the substituents.
The complete benzoylation of glucose effectively masks the carbohydrate's inherent chemical information from biological systems. The bulky, hydrophobic, and non-ionizable benzoyl groups render the molecule largely inert in enzymatic and protein-binding contexts that rely on specific hydrogen bonding and polar interactions. This highlights that for a carbohydrate derivative to be biologically active, it must present the appropriate chemical functionalities, such as the free hydroxyls of a sugar or the phenolic hydroxyls of PGG's galloyl groups, in the correct spatial orientation to interact with its biological target.
In essence, this compound serves as a clear example of how chemical modification, in this case, complete benzoylation for protection in synthesis, can effectively "silence" the biological activity of a carbohydrate.
Exploration of Structure-Activity Relationships in Benzoylated Sugar Derivatives
The biological activity of acylated sugar derivatives, such as this compound, is intrinsically linked to their chemical structure. The glucose core typically serves as a scaffold, presenting the attached acyl groups in a specific spatial orientation. The nature of these acyl groups is a critical determinant of the molecule's biological function.
In the case of this compound, the five benzoyl groups enhance the molecule's stability and hydrophobicity. However, much of the detailed structure-activity relationship (SAR) analysis in this class of compounds has been performed on its close analogue, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), where galloyl groups replace the benzoyl groups. The key difference is the presence of three hydroxyl (-OH) groups on each galloyl moiety, in contrast to the unsubstituted phenyl ring of the benzoyl group.
A direct comparison has highlighted the profound impact of these hydroxyl groups on biological activity. In a study examining anticoagulant properties, PGG was found to be a noncompetitive inhibitor of thrombin. In contrast, Penta-O-benzoyl-β-D-glucopyranose showed no inhibitory effect on thrombin, indicating that the phenolic hydroxyl groups of PGG are essential for this particular interaction. nih.gov
Further studies on galloylated derivatives have elucidated other key SAR principles:
Antioxidant and Neuroprotective Effects : The protective effects of gallic acid derivatives depend on both their antioxidant capacity and their hydrophobicity. However, neuroprotective effects appear to be more reliant on the molecule's polarity than its raw antioxidant activity. nih.gov
Antiproliferative Activity : Studies on various bis-gallate and bis-gallamide derivatives have shown that the addition of extra galloyl groups can enhance antiproliferative activity, though this effect is dependent on the nature of the core structure and the length of any linking alkyl chains. nih.gov
These findings collectively suggest that while the glucose backbone provides a necessary structure, the specific substitutions on the acyl rings—particularly the presence and arrangement of hydroxyl groups—are fundamental to the type and potency of the biological response.
Table 1: Structure-Activity Relationship (SAR) Insights for Acylated Glucose Derivatives
| Compound/Derivative Class | Structural Feature | Impact on Biological Activity | Reference |
| Penta-O-benzoyl-β-D-glucopyranose vs. PGG | Benzoyl groups (no -OH) | No inhibitory activity against thrombin. | nih.gov |
| 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) | Galloyl groups (three -OH per group) | Potent noncompetitive inhibitor of thrombin. | nih.gov |
| Gallic Acid Derivatives | Molecular polarity/hydrophobicity | A critical factor for neuroprotective effects, sometimes more so than antioxidant capacity. | nih.gov |
| Bis-galloyl Derivatives | Additional galloyl groups | Can enhance antiproliferative activity, depending on the core molecule. | nih.gov |
Investigation of Molecular Targets and Pathways
While direct investigations into the molecular targets of this compound are limited, extensive research on its analogue, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), provides significant insight into how this class of molecules can interact with key cellular pathways. The findings for PGG are detailed below as a model for the potential biological activities of poly-acylated glucose compounds.
MMP-9 : PGG has been shown to suppress the expression of matrix metalloproteinase-9 (MMP-9). In studies on prostate cancer cells, PGG inhibited bone metastasis by transcriptionally repressing MMP-9 expression that was induced by epidermal growth factor (EGF). mdpi.comnih.gov This inhibition was linked to the suppression of the JNK1/2 and NF-κB signaling pathways. mdpi.com
NF-κB : The Nuclear Factor-kappa B (NF-κB) pathway is a frequent target of PGG. PGG has been observed to inhibit NF-κB activation in various models, including hepatocellular carcinoma cells and prostate cancer cells. mdpi.com Its anti-inflammatory effects are also mediated through this pathway; PGG was found to reduce the activation of NF-κB and MAPK signaling by directly interacting with the MyD88 adaptor protein in macrophages. nih.govnih.gov This leads to a downstream reduction in the production of pro-inflammatory cytokines. nih.gov
JNK : The c-Jun N-terminal kinase (JNK) pathway, a component of the larger Mitogen-Activated Protein Kinase (MAPK) signaling family, is modulated by PGG. In prostate cancer cells, PGG hindered the growth-factor-induced nuclear translocation of NF-κB and the subsequent activation of JNK. mdpi.com In other contexts, PGG treatment was shown to inhibit the phosphorylation of all three major MAPKs: JNK, ERK, and p38. nih.gov
COX-2 and iNOS : PGG is a potent inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory process. In a study using lipopolysaccharide-activated macrophage cells, PGG significantly inhibited nitric oxide (NO) production via iNOS suppression (IC50 ≈ 18 µg/mL) and prostaglandin (B15479496) production via COX-2 inhibition (IC50 ≈ 8 µg/mL for PGE2). nih.gov
Thrombin : As noted previously, PGG acts as a noncompetitive inhibitor of the coagulation enzyme thrombin. nih.gov In contrast, this compound is inactive against this target. nih.gov
EGFR, ACE : The available scientific literature from the conducted searches does not provide significant information regarding the interaction of this compound or its close galloylated analogues with Epidermal Growth Factor Receptor (EGFR) or Angiotensin-Converting Enzyme (ACE).
Table 2: Investigated Molecular Targets of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)
| Target | Pathway | Observed Effect of PGG | Model System | Reference(s) |
| MMP-9 | Extracellular Matrix Remodeling | Suppressed EGF-induced expression and activity. | Prostate Cancer Cells | mdpi.comnih.govresearchgate.net |
| NF-κB | Inflammation, Cell Survival | Inhibited activation and nuclear translocation. | Macrophages, Prostate & Liver Cancer Cells | mdpi.comnih.govspandidos-publications.com |
| JNK | MAPK Signaling | Inhibited phosphorylation/activation. | Macrophages, Prostate Cancer Cells | mdpi.comnih.gov |
| COX-2 | Inflammation (Prostaglandin Synthesis) | Inhibited activity (IC50 ≈ 8 µg/mL for PGE2). | Murine Macrophage Cells (RAW 264.7) | nih.gov |
| iNOS | Inflammation (Nitric Oxide Synthesis) | Inhibited activity (IC50 ≈ 18 µg/mL). | Murine Macrophage Cells (RAW 264.7) | nih.gov |
| Thrombin | Blood Coagulation | Noncompetitive inhibition of enzyme activity. | Rabbit Plasma | nih.gov |
Q & A
Q. What role does Penta-O-benzoyl-β-D-glucopyranose play in elucidating enzyme mechanisms for glycoside hydrolases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
